REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[CH2:7][C:6](=O)[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[CH2:12]([NH2:16])[CH2:13][CH2:14][CH3:15]>CO.[Pt]=O>[CH2:12]([NH:16][CH:6]1[CH2:7][C:2]([CH3:11])([CH3:1])[NH:3][C:4]([CH3:10])([CH3:9])[CH2:5]1)[CH2:13][CH2:14][CH3:15]
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Name
|
|
Quantity
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155 g
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Type
|
reactant
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Smiles
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CC1(NC(CC(C1)=O)(C)C)C
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
After completion of the reaction
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Type
|
FILTRATION
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Details
|
the platinum catalyst was filtered off
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Type
|
DISTILLATION
|
Details
|
the solvent was distilled from the filtrate under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by vacuum distillation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |